REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[NH2:10][NH2:11]>CC(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH:10][NH2:11])=[N:6][CH:7]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C(=NC1)F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to 23° C.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Na2CO3 (satd), and H2O
|
Type
|
CUSTOM
|
Details
|
Product isolated as a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=NC1)NN)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |